GSK-5959

Epigenetics Bromodomain inhibition Target selectivity

Procure GSK-5959 for selective, cell-active BRPF1 bromodomain interrogation. With an IC50 of 80 nM and >100-fold selectivity over 35 bromodomains (including BRPF2/3 and BET), it enables unambiguous target deconvolution. It is orthogonal-validated by TR-FRET, BROMOscan, and cellular NanoBRET (pIC50 6.0). The co-crystal structure (PDB: 4UYE) confirms binding, making it an essential first-generation benchmark for SAR campaigns against MOZ/MORF-dependent cancers.

Molecular Formula C22H26N4O3
Molecular Weight 394.5 g/mol
Cat. No. B15568977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-5959
Molecular FormulaC22H26N4O3
Molecular Weight394.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H26N4O3/c1-24-18-13-16(23-21(27)15-9-5-6-10-20(15)29-3)17(26-11-7-4-8-12-26)14-19(18)25(2)22(24)28/h5-6,9-10,13-14H,4,7-8,11-12H2,1-3H3,(H,23,27)
InChIKeyLTUGYAOMCKNTGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK-5959 for Scientific Procurement: BRPF1 Bromodomain Inhibitor with Validated In Vitro Selectivity


GSK-5959 (CAS 901245-65-6) is a benzimidazolone-derived small molecule that functions as a potent, cell-permeable inhibitor of the bromodomain and PHD finger-containing protein 1 (BRPF1) bromodomain [1]. The compound targets the acetyl-lysine binding pocket of the BRPF1 bromodomain, an essential scaffolding component of the MOZ/MORF histone acetyltransferase complexes involved in transcriptional regulation and chromatin remodeling [2]. GSK-5959 exhibits an IC50 of approximately 80 nM against BRPF1 in time-resolved fluorescence resonance energy transfer (TR-FRET) binding assays, with validated cellular target engagement confirmed via NanoBRET displacement assays yielding a cellular pIC50 of 6.0 [1]. The compound is characterized by its high selectivity profile, demonstrating >100-fold selectivity for BRPF1 over a panel of 35 other bromodomains, including the closely related BRPF2 and BRPF3 as well as the BET family bromodomains [1][2]. The benzimidazolone scaffold represents a privileged chemotype for BRPF bromodomain inhibition, and GSK-5959 has been structurally validated through X-ray co-crystallography with the BRPF1 bromodomain (PDB: 4UYE), confirming its binding mode and supporting its utility as a chemical probe for dissecting BRPF1-mediated epigenetic mechanisms [1].

GSK-5959 Procurement Considerations: Why Alternative BRPF1 Inhibitors Are Not Direct Substitutes


Despite the availability of multiple BRPF1 bromodomain inhibitors, GSK-5959 cannot be simply interchanged with other compounds in this target class due to substantial differences in aqueous solubility, binding affinity, cellular potency, and off-target selectivity profiles . The benzimidazolone scaffold class—which includes GSK-5959, OF-1, PFI-4, BAY-299, and the superseding probe GSK-6853—exhibits wide-ranging physicochemical and pharmacological properties that directly impact experimental design and reproducibility [1]. Specifically, GSK-5959 occupies a distinct position in the BRPF1 inhibitor landscape: it provides validated selectivity data from both TR-FRET biochemical assays and the BROMOscan platform, a co-crystal structure confirming its binding mode, and established cellular target engagement metrics . In contrast, pan-BRPF inhibitors such as OF-1 and PFI-4 exhibit different selectivity profiles and may produce confounding phenotypic effects due to broader bromodomain family inhibition [2]. Furthermore, the more potent analog GSK-6853, while offering improved solubility (140 μg/mL vs. 8 μg/mL for GSK-5959 in pH 7.4 PBS) and enhanced binding affinity (pKd 9.5 vs. 8.0), may not be a suitable substitute for experiments requiring the specific selectivity fingerprint of GSK-5959 or in scenarios where the lower solubility of GSK-5959 is experimentally tolerable and cost considerations favor the earlier-generation probe . Generic substitution without understanding these quantitative performance differences risks introducing uncontrolled variables that compromise data interpretation and cross-study comparability.

GSK-5959 Comparative Performance Data: Quantitative Differentiation for Informed Procurement


BRPF1 Target Selectivity: GSK-5959 vs. Pan-BET Inhibitors and BRPF Family Members

GSK-5959 exhibits >100-fold selectivity for the BRPF1 bromodomain over a panel of 35 other bromodomains, including BRPF2, BRPF3, and all members of the BET family (BRD2, BRD3, BRD4, BRDT) [1]. In the BROMOscan platform evaluating 34 bromodomain binding assays, GSK-5959 demonstrates 10 nM inhibition of BRPF1, with 90-fold selectivity over BRPF2 and greater than 500-fold selectivity over all BET family members . By TR-FRET assay, the compound exhibits a pIC50 of 7.1 (IC50 = 80 nM) against BRPF1, compared to pIC50 values of 5.1 for BRPF2, <4 for BRPF3, and <4.3 for both BRD4 BD1 and BD2 domains [1]. In contrast, pan-BET inhibitors such as (+)-JQ1 show high affinity for BRD4 (IC50 = 33 nM) but do not bind to bromodomains outside the BET family, demonstrating fundamentally different selectivity profiles that preclude functional equivalence .

Epigenetics Bromodomain inhibition Target selectivity

Structural Analog Comparison: GSK-5959 vs. GSK-6853 Physicochemical and Potency Differences

GSK-5959 is the first-generation BRPF1 chemical probe from the benzimidazolone series, while GSK-6853 represents its structural analog with optimized properties . Quantitative comparison reveals that GSK-6853 exhibits substantially improved aqueous solubility (140 μg/mL vs. 8 μg/mL for GSK-5959 in pH 7.4 PBS), a difference of approximately 17.5-fold . In terms of target binding affinity, GSK-6853 demonstrates a pKd of 9.5 (Kd ≈ 0.3 nM) compared to GSK-5959 with pKd of 8.0 (Kd ≈ 10 nM), representing an approximately 33-fold improvement in binding affinity . For cellular potency, GSK-6853 achieves effective inhibition at 20 nM in cellular assays, whereas GSK-5959 demonstrates cellular target engagement with a NanoBRET pIC50 of 6.0 (≈1 μM) [1]. The selectivity window also differs: GSK-5959 provides >100-fold selectivity over 35 bromodomains, while GSK-6853 achieves >1600-fold selectivity over all other bromodomains tested [1].

Chemical probe development Solubility optimization Structure-activity relationship

Target Class Differentiation: GSK-5959 vs. Pan-BRPF Inhibitors (OF-1, PFI-4)

GSK-5959 belongs to a distinct subset of BRPF1-selective inhibitors, differentiating it from pan-BRPF inhibitors such as OF-1 and PFI-4 that target multiple BRPF family members [1]. GSK-5959's selectivity profile is quantitatively defined: pIC50 of 7.1 for BRPF1, 5.1 for BRPF2 (100-fold lower potency), and <4 for BRPF3, confirming preferential BRPF1 targeting within the BRPF subfamily [2]. In contrast, pan-BRPF inhibitors such as OF-1 and PFI-4 exhibit comparable potency against BRPF1, BRPF2, and BRPF3, producing broader BRPF family inhibition [1]. This distinction has functional consequences: studies indicate that pan-BRPF inhibitors can reverse paclitaxel resistance in ovarian and prostate cancer models, whereas selective BRPF1 inhibition with GSK-5959 (or GSK-6853) suppresses proliferation and induces G1-phase cell cycle arrest in hepatocellular carcinoma, colon cancer, and breast cancer models [1]. The divergent phenotypic outcomes underscore that these compounds are not functionally interchangeable and must be selected based on the specific experimental question.

BRPF bromodomain family Selectivity profiling Chemical probe validation

Cross-Platform Validation Consistency: GSK-5959 TR-FRET vs. BROMOscan Selectivity Data

GSK-5959's selectivity profile has been validated across two independent biochemical platforms, providing robust cross-assay confirmation that enhances confidence in experimental reproducibility [1]. In TR-FRET assays, GSK-5959 exhibits a pIC50 of 7.1 against BRPF1, with pIC50 values of 5.1 for BRPF2 and <4 for BRPF3, demonstrating 100-fold selectivity over BRPF2 [1]. In the BROMOscan platform (DiscoverRx), which evaluates compound binding across a panel of 34 bromodomain assays, GSK-5959 shows 10 nM BRPF1 inhibition, 90-fold selectivity over BRPF2, and over 500-fold selectivity over all members of the BET family . The concordance between these orthogonal assay platforms—both demonstrating >90-fold selectivity for BRPF1 over BRPF2—establishes GSK-5959 as a well-validated chemical probe with reproducible selectivity metrics. This level of cross-platform validation is not uniformly available for all BRPF1 inhibitors and represents a specific advantage for experimental design and data interpretation.

Assay validation Bromodomain binding Reproducibility

GSK-5959 Optimal Research Applications: Scenario-Based Procurement Guidance


BRPF1-Specific Mechanistic Studies in Epigenetic Transcriptional Regulation

GSK-5959 is optimally deployed in experiments requiring selective inhibition of the BRPF1 bromodomain to dissect its specific contribution to chromatin remodeling and gene expression, without confounding inhibition of BRPF2, BRPF3, or BET family bromodomains. The compound's >100-fold selectivity over 35 other bromodomains enables confident attribution of observed phenotypic effects to BRPF1 inhibition [1]. GSK-5959 disrupts chromatin binding of BRPF1 by blocking its interaction with histone H3.3, providing a direct mechanistic readout for target engagement validation . The availability of a co-crystal structure (PDB 4UYE) facilitates structure-guided experimental design and interpretation [1].

Cancer Cell Line Proliferation and Cell Cycle Analysis in BRPF1-Dependent Tumor Models

GSK-5959 has demonstrated utility in cancer biology research, particularly in hepatocellular carcinoma, colon cancer, and breast cancer models where selective BRPF1 inhibition suppresses proliferation and induces G1-phase cell cycle arrest [1]. The compound's cellular permeability and validated target engagement (NanoBRET pIC50 6.0) support its application in cell-based assays investigating BRPF1-dependent oncogenic mechanisms . For studies requiring comparison between BRPF1-selective and pan-BET inhibition, GSK-5959 serves as a specific BRPF1 tool to complement BET inhibitors such as JQ1, enabling dissection of distinct bromodomain contributions to cancer cell phenotypes [1].

In Vitro Biochemical Assays for Bromodomain Inhibitor Screening and SAR Studies

GSK-5959's well-characterized biochemical profile—including TR-FRET pIC50 values and BROMOscan selectivity data—makes it suitable as a reference compound in bromodomain inhibitor screening campaigns and structure-activity relationship (SAR) studies of the benzimidazolone scaffold [1]. The compound's moderate aqueous solubility (8 μg/mL in pH 7.4 PBS) is not limiting for in vitro biochemical assays using DMSO stock solutions . GSK-5959 occupies a foundational position in the development trajectory of BRPF1 inhibitors, serving as the first-generation probe from which improved analogs such as GSK-6853 were derived, and thus provides a valuable benchmark for medicinal chemistry optimization efforts .

Chemical Probe-Based Target Validation with Orthogonal Assay Confirmation

GSK-5959's cross-platform validation across TR-FRET and BROMOscan assays makes it particularly valuable for target validation studies requiring orthogonal confirmation of bromodomain engagement [1]. The consistent >90-fold selectivity over BRPF2 observed in both platforms reduces the likelihood of assay-specific artifacts, strengthening confidence in conclusions regarding BRPF1-specific functions. Additionally, the Chemical Probes Portal recommends using structurally distinct chemotypes (beyond the benzimidazolone scaffold) in concert to investigate BRPF1 biology, positioning GSK-5959 as one component of a multi-probe validation strategy that enhances the robustness of target identification studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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